molecular formula C7H9NO4 B14225116 N-[(3S)-2,5-dioxooxolan-3-yl]propanamide CAS No. 500163-57-5

N-[(3S)-2,5-dioxooxolan-3-yl]propanamide

Cat. No.: B14225116
CAS No.: 500163-57-5
M. Wt: 171.15 g/mol
InChI Key: VSSLMRGVUDWYRO-BYPYZUCNSA-N
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Description

N-[(3S)-2,5-dioxooxolan-3-yl]propanamide is a chemical compound with the molecular formula C7H9NO4 It is characterized by the presence of a propanamide group attached to a 2,5-dioxooxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-2,5-dioxooxolan-3-yl]propanamide typically involves the reaction of a suitable amine with a 2,5-dioxooxolan derivative under controlled conditions. One common method involves the use of a condensation reaction between 3-aminopropanoic acid and 2,5-dioxooxolan-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-2,5-dioxooxolan-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-[(3S)-2,5-dioxooxolan-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S)-2,5-dioxooxolan-3-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S)-2,5-dioxooxolan-3-yl]acetamide
  • N-[(3S)-2,5-dioxooxolan-3-yl]butanamide

Uniqueness

N-[(3S)-2,5-dioxooxolan-3-yl]propanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

CAS No.

500163-57-5

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]propanamide

InChI

InChI=1S/C7H9NO4/c1-2-5(9)8-4-3-6(10)12-7(4)11/h4H,2-3H2,1H3,(H,8,9)/t4-/m0/s1

InChI Key

VSSLMRGVUDWYRO-BYPYZUCNSA-N

Isomeric SMILES

CCC(=O)N[C@H]1CC(=O)OC1=O

Canonical SMILES

CCC(=O)NC1CC(=O)OC1=O

Origin of Product

United States

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